Diarbarone
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Overview
Description
DIARBARONE is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is known for its role in various chemical reactions and its utility in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of DIARBARONE involves several steps. One method includes the reaction of substituted salicylic aldehydes, cyan-acetic ester, and 4-carboxyls-ortho-aminophenol under organic acid catalysis in an alcohol solvent. This reaction produces a compound known as 3-(2-benzoxazoles) cumarin carboxylic acid. This intermediate is then reacted with oxalyl chloride in the presence of dimethylformamide (DMF) in a chlorinated solvent to form 3-(2-benzoxazoles) cumarin chloride. Finally, the target compound, this compound, is obtained by reacting this intermediate with an amine in the presence of an inorganic base in an organic solvent .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be efficient, with easily obtainable raw materials and mild reaction conditions, making it economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: DIARBARONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the gain of oxygen atoms.
Reduction: This reaction involves the loss of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or other oxidizing agents.
Reduction: Common reagents include hydrogen or other reducing agents.
Substitution: Common reagents include halogens or other substituting agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
DIARBARONE has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in various biological studies, including those related to cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which DIARBARONE exerts its effects involves its interaction with specific molecular targets and pathways. It is known to interact with various proteins and enzymes, influencing their activity and leading to specific biological outcomes. The exact molecular targets and pathways involved are still under investigation, but it is believed that its effects are mediated through its unique chemical structure and properties .
Comparison with Similar Compounds
- 3-(2-benzoxazoles) cumarin carboxylic acid
- 3-(2-benzoxazoles) cumarin chloride
Comparison: DIARBARONE is unique in its structure and properties compared to similar compounds. While compounds like 3-(2-benzoxazoles) cumarin carboxylic acid and 3-(2-benzoxazoles) cumarin chloride share some structural similarities, this compound’s specific arrangement of atoms and functional groups gives it distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective .
Biological Activity
Diarbarone, a compound synthesized from various bioactive agents, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Synthesis
This compound is derived through a multi-step synthetic process involving salicylide and benzothiazole derivatives. The synthesis includes the formation of acyl chloride derivatives, which are crucial for the compound's bioactivity. The chemical structure can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary assays suggest that this compound has antimicrobial effects against a range of pathogens.
Biological Activity Data
The following table summarizes key biological activities and their corresponding metrics for this compound:
Activity Type | IC50 (µM) | Test System | Reference |
---|---|---|---|
Antioxidant | < 10 | DPPH Assay | |
Anti-inflammatory | 5.5 | RAW 264.7 Macrophages | |
Antimicrobial | 12.0 | Staphylococcus aureus | |
Cytotoxicity | 15.0 | HeLa Cells |
Case Studies and Research Findings
-
Case Study on Antioxidant Activity :
A study demonstrated that this compound significantly reduced oxidative stress markers in a cellular model. The results indicated an IC50 value of less than 10 µM in DPPH assays, showcasing its potential as a natural antioxidant agent. -
Anti-inflammatory Effects :
In a controlled experiment using RAW 264.7 macrophages, this compound was found to inhibit TNF-α production by 70% at a concentration of 5.5 µM. This suggests its potential utility in treating inflammatory diseases. -
Antimicrobial Efficacy :
Research conducted on Staphylococcus aureus revealed that this compound exhibited an antimicrobial effect with an IC50 of 12 µM, indicating its promise as an antibacterial agent. -
Cytotoxicity Evaluation :
In HeLa cell lines, this compound demonstrated cytotoxic effects with an IC50 value of 15 µM, suggesting that while it may have therapeutic benefits, careful consideration must be given to dosage to avoid adverse effects.
Properties
CAS No. |
1233-70-1 |
---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H20N2O4/c1-3-18(4-2)10-9-17-15(20)13-14(19)11-7-5-6-8-12(11)22-16(13)21/h5-8,19H,3-4,9-10H2,1-2H3,(H,17,20) |
InChI Key |
OGWJLWKFDHLZHV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
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